molecular formula C16H18ClNO5S B2558984 4-chloro-2,5-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide CAS No. 1428153-06-3

4-chloro-2,5-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide

Cat. No. B2558984
CAS RN: 1428153-06-3
M. Wt: 371.83
InChI Key: MDLRRAKPFXLZPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-2,5-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide is a chemical compound with the molecular formula C16H18ClNO5S . It has an average mass of 371.836 Da and a monoisotopic mass of 371.059418 Da . It is not intended for human or veterinary use and is typically used for research purposes.


Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, including those similar to this compound, typically involves reactions of benzenesulfonyl chloride with different amines in the presence of suitable catalysts and conditions.


Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring with various substituents, including a chloro group, methoxy groups, and a benzyl group . Further structural analysis would require more specific data or computational modeling.


Chemical Reactions Analysis

Benzenesulfonamides, including this compound, can undergo various chemical reactions, such as condensation to form Schiff bases, and can participate in photophysical and photochemical processes.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight and formula . More specific properties such as melting point, boiling point, and solubility would require additional experimental data.

properties

IUPAC Name

4-chloro-2,5-dimethoxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO5S/c1-21-12-6-4-11(5-7-12)10-18-24(19,20)16-9-14(22-2)13(17)8-15(16)23-3/h4-9,18H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDLRRAKPFXLZPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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